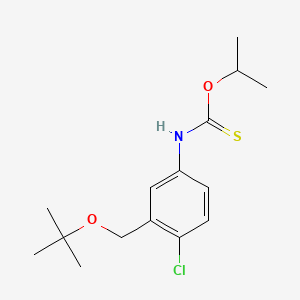
2-Anthracenecarboxamide, 4-amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide is a complex organic compound with the molecular formula C19H17N3O6 . This compound is part of the anthracenecarboxamide family and is characterized by its unique structure, which includes an amino group, a nitro group, and a methoxypropyl group attached to an anthracene core .
Vorbereitungsmethoden
The synthesis of 4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The amino and methoxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and catalysts such as palladium or platinum . The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide can be compared to other anthracenecarboxamide derivatives, such as:
4-Amino-9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxamide: Lacks the methoxypropyl group, which may affect its reactivity and applications.
9,10-Dihydro-1-nitro-9,10-dioxoanthracene-2-carboxamide: Lacks both the amino and methoxypropyl groups, resulting in different chemical properties and uses.
The presence of the methoxypropyl group in 4-Amino-9,10-dihydro-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide makes it unique and potentially more versatile in various applications .
Eigenschaften
CAS-Nummer |
63589-26-4 |
|---|---|
Molekularformel |
C19H17N3O6 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-amino-N-(3-methoxypropyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-28-8-4-7-21-19(25)12-9-13(20)14-15(16(12)22(26)27)18(24)11-6-3-2-5-10(11)17(14)23/h2-3,5-6,9H,4,7-8,20H2,1H3,(H,21,25) |
InChI-Schlüssel |
LXOWAMNDRCJQED-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)













